

# BMS-986143: A Comprehensive Kinase Selectivity Profile

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Compound of Interest		
Compound Name:	BMS-986143	
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This technical guide provides an in-depth analysis of the kinase selectivity profile of **BMS-986143** (also reported as BMS-986142), a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is crucial for understanding the compound's mechanism of action, potential off-target effects, and its application in research and drug development for autoimmune diseases.[1][2][3][4]

### **Core Data Presentation: Kinase Inhibition Profile**

**BMS-986143** demonstrates high potency and selectivity for BTK. In comprehensive screenings against large kinase panels, only a limited number of other kinases were inhibited with significant potency. The majority of these belong to the Tec family of kinases, of which BTK is a member.[1][2][4][5] The following table summarizes the quantitative inhibition data (IC50 values) for **BMS-986143** against its primary target and key off-target kinases.



Kinase	IC50 (nM)	Kinase Family
ВТК	0.26 - 0.5	Тес
TEC	3 - 10	Tec
BLK	5 - 23	Src
BMX	7 - 32	Tec
TXK	10 - 28	Tec
FGR	15	Src
YES1	19	Src
ITK	15 - 21	Tec
LCK	71	Src
SRC	1100	Src

Note: Data compiled from multiple sources.[1][2][4][5] The slight variations in IC50 values can be attributed to different experimental conditions and assay formats.

## **Experimental Protocols**

The kinase selectivity of **BMS-986143** was primarily determined through in vitro biochemical enzymatic assays and cell-based functional assays.

### **Biochemical Enzyme Assay for Kinase Inhibition**

A common method to determine the half-maximal inhibitory concentration (IC50) of **BMS-986143** against a panel of purified recombinant kinases involves a fluorescence-based assay.

#### General Workflow:

- Assay Setup: The assays are typically performed in 384-well plates.
- Reaction Mixture: Each well contains the specific purified kinase, a fluoresceinated peptide substrate, and ATP in an appropriate assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, and 4 mM dithiothreitol).



- Compound Addition: BMS-986143 is dissolved in DMSO and added to the wells at various concentrations.
- Incubation: The reaction is incubated at room temperature to allow for the kinase-catalyzed phosphorylation of the substrate.
- Quantification: The amount of phosphorylated product is quantified. One method for this is
  using a Caliper LabChip 3000, which separates the phosphorylated and unphosphorylated
  substrate based on charge, allowing for the determination of product turnover.[2]
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### Cell-Based B-Cell Receptor (BCR) Signaling Assay

To assess the activity of **BMS-986143** in a more physiologically relevant context, cell-based assays are employed.

Example Protocol using Ramos B cells:

- Cell Culture: Human Ramos B-lymphoma cells are cultured in appropriate media.
- Compound Pre-incubation: The cells are pre-incubated with varying concentrations of BMS-986143.
- BCR Stimulation: The B-cell receptor is stimulated using an anti-human IgM antibody.
- Measurement of Downstream Signaling: The inhibition of BTK activity is assessed by
  measuring the phosphorylation of its downstream substrate, phospholipase Cγ2 (PLCγ2).
  This is often done via immunoblotting (Western blot) using an antibody specific for the
  phosphorylated form of PLCγ2.[1]

# Mandatory Visualizations Signaling Pathway Diagram

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. Activation of the BCR by an antigen leads to a signaling cascade that is crucial for B-



cell proliferation, differentiation, and survival. **BMS-986143** exerts its effect by inhibiting BTK within this pathway.



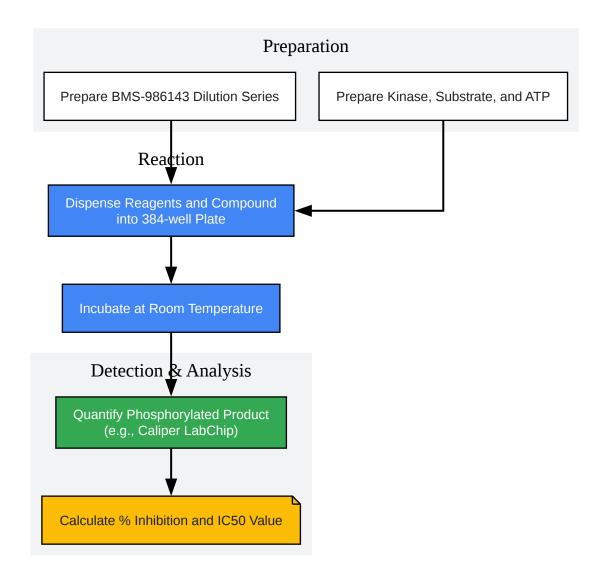
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Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of **BMS-986143** on BTK.

### **Experimental Workflow Diagram**

The diagram below outlines a typical workflow for a biochemical kinase inhibition assay used to determine the potency of compounds like **BMS-986143**.





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Caption: A generalized workflow for a biochemical kinase inhibition assay.

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